molecular formula C16H13ClN2OS B5807187 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B5807187
M. Wt: 316.8 g/mol
InChI Key: OEUSVYWMEYISRP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as CPAA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide is not well understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide is its ease of synthesis. This compound can be synthesized using a simple one-pot reaction method, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to identify compounds with improved therapeutic properties. Another potential direction is to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, future studies could focus on the development of novel delivery systems for this compound to improve its solubility and bioavailability in vivo.
In conclusion, this compound is a compound with significant potential for therapeutic use. Its ease of synthesis and potential therapeutic properties make it a promising compound for further study. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential use in the treatment of various diseases.

Synthesis Methods

N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 3-chloroaniline, phenyl isothiocyanate, and acryloyl chloride in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(E)-N-[(3-chlorophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-13-7-4-8-14(11-13)18-16(21)19-15(20)10-9-12-5-2-1-3-6-12/h1-11H,(H2,18,19,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSVYWMEYISRP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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